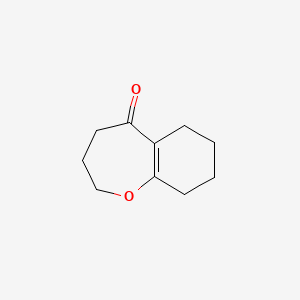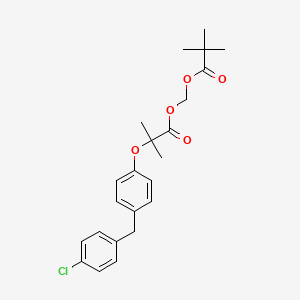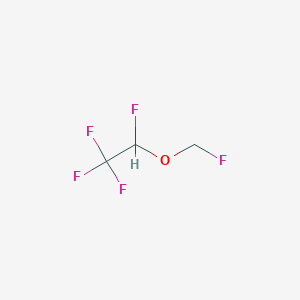
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane is a fluorinated ether with the molecular formula C3H3F5O. It is a colorless, non-flammable gas with a slight ethereal odor. This compound is part of the hydrofluoroether (HFE) family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of 1,1,1,2-tetrafluoroethane with fluoromethanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the industrially produced compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated carboxylic acids and other oxidation products.
Reduction: Reduction reactions can yield partially fluorinated ethers and alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ethers, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its stability and unique reactivity.
Biology: The compound is employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into fluorinated compounds for pharmaceutical applications often includes this compound as a model compound.
Industry: It is used in the production of specialty chemicals, refrigerants, and as a cleaning agent for electronic components.
Mecanismo De Acción
The mechanism of action of 1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane involves its interaction with various molecular targets and pathways. The compound’s fluorinated nature allows it to participate in unique chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence its reactivity and stability. In biological systems, it can interact with enzymes and receptors, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2-Tetrafluoroethane: A hydrofluorocarbon used primarily as a refrigerant.
1,1,2,2-Tetrafluoro-1-(fluoromethoxy)ethane: Another fluorinated ether with similar properties but different reactivity.
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether: A fluorinated ether used in various industrial applications.
Uniqueness
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane stands out due to its specific combination of fluorine atoms and ether linkage, which imparts unique chemical and physical properties. Its stability, non-flammability, and reactivity make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
56885-27-9 |
|---|---|
Fórmula molecular |
C3H3F5O |
Peso molecular |
150.05 g/mol |
Nombre IUPAC |
1,1,1,2-tetrafluoro-2-(fluoromethoxy)ethane |
InChI |
InChI=1S/C3H3F5O/c4-1-9-2(5)3(6,7)8/h2H,1H2 |
Clave InChI |
XDFJJLSCPQLSBD-UHFFFAOYSA-N |
SMILES canónico |
C(OC(C(F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


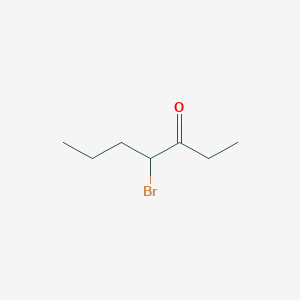
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)

![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
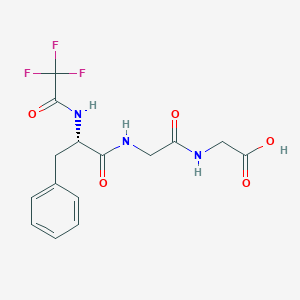
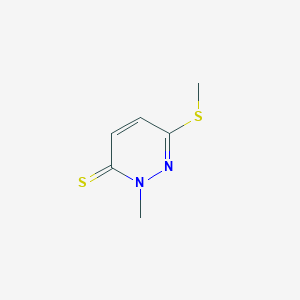

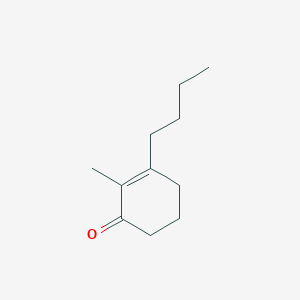

![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
